4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-12-21-19(25-14-7-8-16-17(9-14)24-11-23-16)15-10-18(26-20(15)22-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLFCLDAYVDMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)OC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine typically involves multiple steps. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by the introduction of the benzodioxole and phenyl groups. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
4-(1,3-Benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
4-(1,3-Benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. Studies have explored its use in developing drugs for various diseases, including cancer and neurological disorders.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: It is used as a tool compound to probe biological pathways and molecular mechanisms
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the context of its use, such as in medicinal or biological research .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural differences and similarities with analogues reported in the literature:
Key Research Findings and Implications
Substituent-Driven Activity: Electron-withdrawing groups (CF3, NO2) enhance antimicrobial activity in phenoxy derivatives , whereas electron-donating benzodioxol may favor CNS-targeted applications . Thione and oxadiazole groups improve polarity and microbial target engagement .
Contradictions and Gaps: Limited data on benzodioxol-substituted thienopyrimidines in the evidence precludes direct bioactivity comparisons. Synthetic routes for the target compound remain speculative, necessitating further methodological studies.
Biological Activity
4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H24N4O2S
- Molecular Weight : 444.55 g/mol
- CAS Number : 374693-80-8
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of the benzodioxole group possess insecticidal activity against Aedes aegypti, the vector for several viral diseases such as dengue and Zika. The larvicidal activity was measured with LC50 values indicating effective concentrations without significant mammalian toxicity .
| Compound | LC50 (μM) | LC90 (μM) | Reference |
|---|---|---|---|
| Temephos | <10.94 | Not reported | |
| Compound 4 (Benzodioxole derivative) | 28.9 ± 5.6 | 162.7 ± 26.2 |
Anticancer Activity
The compound's thieno[2,3-d]pyrimidine structure is associated with various anticancer activities. In vitro studies have shown that thienopyrimidine derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have indicated that these compounds can effectively target cancer cells with minimal cytotoxicity to normal cells.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of related compounds in the thieno[2,3-d]pyrimidine class. For example, certain derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This suggests that the compound may possess a mechanism of action similar to non-steroidal anti-inflammatory drugs (NSAIDs), providing a basis for further exploration in inflammatory disease treatment.
Case Studies and Research Findings
- Inhibition of Prostaglandin Synthesis : A study reported that thienopyrimidine derivatives significantly inhibited prostaglandin synthesis in various in vitro systems, showcasing their potential as anti-inflammatory agents with improved safety profiles compared to traditional NSAIDs .
- Cytotoxicity Assessment : In a cytotoxicity evaluation involving human peripheral blood mononuclear cells, compounds derived from this scaffold exhibited low cytotoxicity even at high concentrations (up to 5200 μM), indicating a favorable safety profile for further development .
- Mechanistic Studies : Ongoing research aims to elucidate the specific molecular mechanisms by which these compounds exert their biological effects, including their interaction with cellular pathways involved in cancer and inflammation.
Q & A
Q. What are the optimized synthetic routes for 4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine?
The synthesis typically involves multi-step nucleophilic aromatic substitution and cyclization reactions. A validated approach includes:
- Step 1: Reacting 2,4-dichlorothieno[2,3-d]pyrimidine with 1,3-benzodioxol-5-ol under alkaline conditions (e.g., NaOH in acetone/water) at 70°C for 24 hours to substitute the 4-chloro position .
- Step 2: Introducing the 2-methyl group via palladium-catalyzed cross-coupling or direct alkylation, followed by purification using flash chromatography (hexane/ethyl acetate) .
- Yield Optimization: Adjusting stoichiometric ratios (e.g., phenol derivatives in excess) and solvent systems (DMSO:water for crystallization) improves yields to ~80% .
Q. How is the compound characterized post-synthesis?
Key analytical methods include:
- 1H NMR (DMSO-d6): Peaks at δ 6.08 (s, 2H, CH2), 7.94 (s, 1H, pyrimidine), and 8.67 (s, 1H, pyrimidine) confirm the benzodioxole and pyrimidine moieties .
- LC-MS: A molecular ion peak at m/z 383.0 [M+H]<sup>+</sup> validates molecular weight (C21H15N2O3S) .
- X-ray Crystallography: SHELX software refines crystal structures, with ORTEP-3 GUI visualizing hydrogen-bonding patterns and molecular packing .
Q. What initial biological activities have been reported?
- Antitumor Activity: Thieno[2,3-d]pyrimidine derivatives exhibit cytotoxicity against HCT-116 (colonic carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values <10 µM .
- Experimental Drug Status: Listed in DrugBank (ID: DB07008) as an experimental NOS3 inhibitor, suggesting potential cardiovascular or anti-inflammatory applications .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?
- Substituent Modification: Replace the benzodioxole group with fluorinated aryl rings (e.g., 4-fluorophenyl) to assess electronic effects on binding affinity .
- Core Scaffold Variation: Introduce sulfonyl or carboxamide groups at the 2-methyl position to evaluate steric and hydrogen-bonding interactions .
- Assay Design: Test derivatives in orthogonal assays (e.g., enzymatic inhibition for NOS3, cell viability assays) to correlate structural changes with activity .
Q. How can contradictions in biological data across studies be resolved?
- Case Example: Discrepancies in cytotoxicity data may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines and validate with positive controls (e.g., doxorubicin) .
- Data Normalization: Apply statistical tools (e.g., Grubbs’ test) to identify outliers and use dose-response curves (four-parameter logistic model) for IC50 calculation .
Q. What computational strategies predict binding modes and target interactions?
- Molecular Docking: Use AutoDock Vina to model interactions with NOS3 (PDB: 1NOS). Key residues (e.g., Trp372, Glu377) form hydrogen bonds with the benzodioxole oxygen and pyrimidine nitrogen .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
